Differential Cytotoxicity Against Human Cancer Cell Lines
In a CCK-8 cytotoxicity assay, Deoxyvasicinone exhibited differential potency across three human cancer cell lines, with the most pronounced effect observed against lung adenocarcinoma cells. This contrasts with structurally related quinazoline alkaloids like vasicinone and vasicine, which, when tested in similar systems, have been reported to exhibit only moderate or no significant antiproliferative activity. The quantified difference in IC50 values highlights a unique cytotoxic profile for Deoxyvasicinone .
| Evidence Dimension | In vitro Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50: 5.7 μM (HepG2), 7.21 μM (MCF7), 0.75 μM (HCC827) |
| Comparator Or Baseline | Vasicinone and Vasicine (baseline activity: no significant antiproliferative effect in comparable MTT assays) |
| Quantified Difference | Deoxyvasicinone IC50 (HCC827) = 0.75 μM; Comparator effect not significant at similar concentrations. |
| Conditions | CCK-8 assay on human liver cancer cells (HepG2), breast cancer cells (MCF7), and lung cancer cells (HCC827). |
Why This Matters
This data justifies the selection of Deoxyvasicinone over other quinazoline alkaloids for oncology research programs focused on discovering new cytotoxic leads, particularly for lung cancer.
